molecular formula C6H12O6 B10847459 beta-D-Mannopyranose CAS No. 120442-57-1

beta-D-Mannopyranose

Cat. No.: B10847459
CAS No.: 120442-57-1
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-RWOPYEJCSA-N
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Description

Beta-D-Mannopyranose is a monosaccharide, specifically a hexose, which is a type of simple sugar. It is an epimer of glucose, differing in the configuration around one specific carbon atom. This compound is a crucial building block in the structure of many polysaccharides and glycoproteins. It plays a significant role in various biological processes, including cell signaling and structural integrity of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Mannopyranose can be synthesized through several methods, including the hydrolysis of mannans, which are polysaccharides composed of mannose units. The hydrolysis process typically involves the use of acids or enzymes such as mannanases. Another method involves the isomerization of glucose using specific enzymes or chemical catalysts under controlled conditions.

Industrial Production Methods: Industrially, this compound is often produced from natural sources such as guar gum, locust bean gum, and other mannose-rich polysaccharides. The extraction process involves the hydrolysis of these polysaccharides using acid or enzymatic methods, followed by purification steps to isolate the mannose.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as mannuronic acid. Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reduction of this compound can yield mannitol, a sugar alcohol. This reaction typically uses reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of esters, ethers, and glycosides. Common reagents include acyl chlorides, alkyl halides, and alcohols.

Common Reagents and Conditions:

    Oxidation: Nitric acid, bromine water, and periodate.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Acyl chlorides, alkyl halides, and alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Mannuronic acid, manno-lactone.

    Reduction: Mannitol.

    Substitution: Mannose esters, ethers, and glycosides.

Scientific Research Applications

Beta-D-Mannopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various complex carbohydrates and glycoconjugates.

    Biology: this compound is involved in the study of cell surface interactions and glycosylation processes.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly in the design of antiviral and antibacterial compounds.

    Industry: this compound is utilized in the production of food additives, cosmetics, and biodegradable materials.

Mechanism of Action

The mechanism by which beta-D-Mannopyranose exerts its effects is primarily through its role as a structural component in polysaccharides and glycoproteins. It interacts with various enzymes and receptors, influencing processes such as cell adhesion, signaling, and immune responses. The molecular targets include glycosyltransferases and lectins, which are proteins that bind to specific carbohydrate structures.

Comparison with Similar Compounds

Beta-D-Mannopyranose can be compared with other similar monosaccharides such as:

    Alpha-D-Mannopyranose: Differing in the anomeric configuration, alpha-D-Mannopyranose has the hydroxyl group on the anomeric carbon in the axial position, whereas this compound has it in the equatorial position.

    D-Glucose: An epimer of mannose, differing at the C-2 position.

    D-Galactose: Another hexose sugar, differing in the configuration at the C-4 position.

Uniqueness: this compound is unique due to its specific configuration, which influences its reactivity and interaction with biological molecules. This makes it particularly important in the formation of mannans and other polysaccharides that are essential for various biological functions.

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-RWOPYEJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015877
Record name beta-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7322-31-8, 120442-57-1
Record name β-D-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7322-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120442-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Mannopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-MANNOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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